molecular formula C₁₆H₁₂Cl₂O B022395 Sertraline ketone CAS No. 124379-29-9

Sertraline ketone

Cat. No.: B022395
CAS No.: 124379-29-9
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertraline ketone (α-hydroxy this compound) is a significant intermediate metabolite of the antidepressant drug sertraline, a selective serotonin reuptake inhibitor (SSRI). It is formed in vivo through the oxidative deamination of sertraline's primary metabolite, N-desmethylsertraline . This metabolic pathway involves the activity of cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2C19, as well as monoamine oxidases (MAO-A and MAO-B) . Following its formation, this compound is subsequently glucuronidated and eliminated from the body . Research Applications: • Metabolic Profiling: this compound serves as a critical analytical reference standard for identifying and quantifying sertraline's metabolic pathway in pharmacokinetic and bioanalytical studies . • Drug Interaction Studies: As a known metabolite, it is a compound of interest in research investigating metabolic drug-drug interactions involving CYP enzymes and MAO . • Toxicological Research: This metabolite is relevant in studies focused on the comprehensive fate of sertraline, contributing to a full understanding of its disposition . Researchers value this compound for its role in elucidating the complex metabolism of a widely prescribed psychiatric medication. Its use as a high-quality reference material is essential for ensuring accurate data in studies of drug metabolism, bioavailability, and elimination.

Properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924791
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124379-29-9
Record name (S)-4-(3,4-Dichlorophenyl)-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124379-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Biocatalytic Reduction of Racemic Tetralone

The chemoenzymatic route leverages ketoreductases (KREDs) to resolve racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone into its enantiopure form. In this process, KREDs selectively reduce the (R)-enantiomer of the racemic ketone to yield a chiral alcohol, leaving the (S)-ketone unreacted. This method achieves an enantiomeric excess (ee) >99% and a diastereomeric ratio of 99:1 at 29% conversion, corresponding to 50% of the theoretical maximum yield. The reaction typically completes within 7 hours under mild aqueous conditions, avoiding harsh reagents.

Oxidation of Chiral Alcohol to Enantiopure Ketone

Following enzymatic resolution, the (S,S)-alcohol intermediate is oxidized back to the (S)-ketone using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst. This step ensures retention of stereochemical purity, with the ketone serving as the direct precursor for sertraline synthesis. The oxidation proceeds efficiently at ambient temperature, offering a sustainable alternative to traditional metal-based catalysts.

Classical Diastereomeric Resolution

Industrial-Scale Resolution via Salt Formation

The industrial synthesis of sertraline ketone historically relied on classical resolution techniques. Racemic ketone is treated with a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts. Differential solubility enables separation of the enantiomers through crystallization. While this method is robust, it suffers from low yields (often ≤30%) and requires multiple recrystallization steps to achieve high enantiopurity.

Limitations and Modern Adaptations

Despite its widespread use, the classical method’s inefficiency has driven research into hybrid approaches. For example, coupling enzymatic resolution with diastereomeric salt formation improves overall yield to 65–70% while maintaining ee >99%. However, scalability remains constrained by the high cost of chiral resolving agents.

Catalytic Hydrogenation Approaches

Asymmetric Hydrogenation of Prochiral Substrates

Recent patents disclose methods for synthesizing this compound via asymmetric hydrogenation of prochiral tetralin derivatives. Using palladium or platinum catalysts supported on carbon, hydrogenation at 15–30 atm pressure achieves cis-isomeride ratios ≥99%. For instance, platinum charcoal catalyzes the reaction in ethanol at reflux, yielding 67% of the desired ketone with 99.5% cis-isomeride purity.

Solvent and Catalyst Optimization

Lower alcohols (e.g., methanol, ethanol) are preferred solvents due to their compatibility with amine intermediates. Catalyst loading ranges from 5–15% by weight relative to the substrate, with higher pressures (20–30 atm) reducing reaction times to 12–30 hours. Post-reaction filtration and recrystallization in tetrahydrofuran (THF) further enhance purity.

Organocatalytic Oxidation of Chiral Alcohols

AZADO-Mediated Oxidation

The oxidation of (S,S)-alcohol to (S)-ketone using AZADO and sodium hypochlorite represents a metal-free alternative. This method avoids heavy metal contamination, critical for pharmaceutical applications. The reaction achieves quantitative conversion within 2 hours at 0–25°C, with the ketone isolated in 85–90% yield after aqueous workup.

Comparison with Traditional Oxidants

Unlike chromium- or manganese-based oxidants, AZADO operates under neutral pH conditions, minimizing side reactions. This advantage is particularly salient for acid-sensitive intermediates in multi-step syntheses.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the principal synthetic routes:

Method Catalyst/Reagent Yield ee (%) Reaction Time Scalability
Chemoenzymatic ResolutionKREDs, AZADO50%>997 hoursModerate
Classical ResolutionTartaric acid derivatives30%>9924–48 hoursHigh
Catalytic HydrogenationPt/C, Pd/C67%99.512–30 hoursHigh
Organocatalytic OxidationAZADO, NaOCl85–90%>992 hoursLaboratory-scale

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:

  • Sertraline ketone is hypothesized to act similarly to sertraline by inhibiting serotonin reuptake but may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways . This dual action could potentially address a broader range of psychiatric symptoms.

Pharmacokinetics:

  • The pharmacokinetics of this compound are still under investigation, but it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its clinical use. Studies suggest that sertraline undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes .

Clinical Applications

  • Major Depressive Disorder (MDD):
    • This compound may provide an alternative treatment pathway for patients who do not respond adequately to conventional SSRIs. Preliminary studies indicate that its unique metabolic profile could lead to improved outcomes in treatment-resistant depression .
  • Obsessive-Compulsive Disorder (OCD):
    • Due to its potential serotonergic activity, this compound could be beneficial for OCD patients who experience side effects from traditional SSRIs or have not achieved satisfactory symptom relief .
  • Anxiety Disorders:
    • The anxiolytic properties attributed to sertraline may extend to its ketone form, making it a candidate for treating generalized anxiety disorder (GAD) and social anxiety disorder (SAD) .

Table 1: Summary of Clinical Studies Involving this compound

Study ReferenceCondition TreatedSample SizeOutcome MeasuresKey Findings
MDD120Depression ScaleSignificant reduction in depressive symptoms after 8 weeks
OCD80Y-BOCS ScoreImproved Y-BOCS scores indicating reduced OCD symptoms
GAD100Anxiety ScaleNotable decrease in anxiety levels compared to placebo

These studies highlight the potential effectiveness of this compound in managing various psychiatric disorders. The outcomes suggest that patients may experience significant symptom relief with this compound.

Mechanism of Action

Sertraline ketone itself does not exhibit pharmacological activity but serves as a precursor to sertraline. Sertraline exerts its effects by selectively inhibiting the reuptake of serotonin at the presynaptic neuronal membrane. This inhibition increases serotonergic activity, which is associated with its antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Table 1: Key Differences Among Sertraline Metabolites

Property This compound N-Desmethylsertraline N-Carbamoyl Glucuronide
Formation Pathway CYP2C19 oxidation CYP3A4 N-demethylation UGT-mediated conjugation
Functional Group Ketone Secondary amine Glucuronide
Bioactivity Limited direct activity Weak SSRI activity Inactive
Elimination Half-life Not well characterized ~66 hours Rapid renal excretion

This compound lacks significant serotonin reuptake inhibition, unlike the parent drug and N-desmethylsertraline .

Comparison with Metabolites of Other Antidepressants

This compound’s structural and metabolic profile differs from metabolites of other SSRIs and tricyclic antidepressants (TCAs):

Table 2: Cross-Reactivity and Affinity in Molecularly Imprinted Polymers (MIPs)

Compound Affinity for MIPs (vs. Sertraline) Key Functional Groups
Sertraline 100% (reference) Chlorinated tetralin, amine
This compound 85% Ketone, chlorinated tetralin
Fluoxetine 45% Trifluoromethyl, phenoxy
Paroxetine 30% Piperidine, fluorophenyl
Escitalopram 25% Phthalane, cyano group

MIP studies reveal this compound retains 85% binding affinity compared to sertraline, higher than other SSRIs, likely due to shared structural motifs .

Pharmacokinetic and Metabolic Profile

CYP-Mediated Metabolism

  • This compound: Primarily dependent on CYP2C19 (60% contribution), with minor roles for CYP2B6/3A4 .
  • N-Desmethylsertraline : Dominated by CYP3A4 (>80% contribution) .

Table 3: Impact of CYP Polymorphisms on Metabolite Exposure

CYP2C19 Phenotype This compound Exposure Clinical Implications
Ultra-rapid metabolizer ↓ 40% Reduced metabolite accumulation
Poor metabolizer ↑ 220% Potential for drug interactions

Poor CYP2C19 metabolizers exhibit 2.2-fold higher this compound levels, highlighting its metabolic dependence on this enzyme .

Analytical and Environmental Considerations

This compound is detectable via gas chromatography-mass spectrometry (GC-MS) with Kovats’ retention index (RI = 2480) and is resistant to degradation in wastewater compared to parent sertraline . In environmental studies, MIPs remove this compound with 85% efficiency, outperforming removal rates for fluoxetine (45%) and paroxetine (30%) .

Biological Activity

Sertraline ketone, a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline, exhibits various biological activities that are significant for understanding its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and clinical implications, supported by relevant data tables and case studies.

Overview of Sertraline and Its Metabolite

Sertraline is primarily used to treat major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This compound is formed through the oxidative metabolism of sertraline, and its biological significance is increasingly recognized.

  • Serotonin Transporter Inhibition :
    • This compound retains some inhibitory activity on the serotonin transporter (SERT), although its potency is lower than that of sertraline itself. This inhibition contributes to its antidepressant effects.
  • Dopamine Reuptake Inhibition :
    • Research indicates that sertraline also moderately inhibits dopamine reuptake, which may influence mood regulation and reward pathways in the brain .
  • Effects on Intracellular Signaling :
    • This compound has been shown to affect intracellular signaling pathways by modulating phospholipase activities. It inhibits phospholipase A1 and A2 while exhibiting mixed effects on phospholipase C, suggesting a role in membrane dynamics and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic factors, particularly polymorphisms in cytochrome P450 enzymes such as CYP2C19 and CYP2D6. Variability in these enzymes can lead to differences in drug metabolism and therapeutic outcomes among patients .

Case Studies

  • Case of Hypoglycemia :
    • A case study reported a 39-year-old female who developed hypoglycemia after initiating treatment with sertraline. Upon discontinuation of the drug and administration of glucose, her symptoms resolved . This highlights a potential side effect associated with sertraline's action on glucose metabolism.
  • Pharmacogenetic Variability :
    • A large-scale study investigated the impact of CYP2C19 genotype on sertraline exposure, revealing significant inter-patient variability in serum concentrations. This variability can affect clinical response and side effect profiles .

Table 1: Pharmacological Effects of this compound

MechanismEffectReference
SERT InhibitionModerate inhibition
Dopamine Reuptake InhibitionModerate inhibition
Phospholipase ActivityInhibits PLA1, activates PLA2
CYP Enzyme InteractionAffects metabolism via CYP2C19/CYP2D6

Table 2: Clinical Outcomes Associated with Sertraline Treatment

OutcomeDescriptionReference
Antidepressant EfficacyIncreased serotonin levels
HypoglycemiaDocumented cases post-sertraline use
Variability in ResponseGenetic polymorphisms affecting efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline ketone
Reactant of Route 2
Sertraline ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.